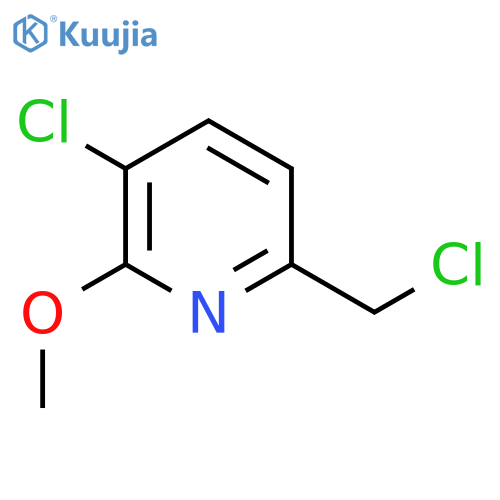

Cas no 1227607-10-4 (3-Chloro-6-(chloromethyl)-2-methoxypyridine)

1227607-10-4 structure

商品名:3-Chloro-6-(chloromethyl)-2-methoxypyridine

CAS番号:1227607-10-4

MF:C7H7Cl2NO

メガワット:192.042579889297

CID:5065991

3-Chloro-6-(chloromethyl)-2-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-6-(chloromethyl)-2-methoxypyridine

-

- インチ: 1S/C7H7Cl2NO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3

- InChIKey: RUNMBXXPXZJZFM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(CCl)=NC=1OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 123

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 22.1

3-Chloro-6-(chloromethyl)-2-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762718-1g |

3-Chloro-6-(chloromethyl)-2-methoxypyridine |

1227607-10-4 | 98% | 1g |

¥4561.00 | 2024-08-09 |

3-Chloro-6-(chloromethyl)-2-methoxypyridine 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Ping Tong Food Funct., 2020,11, 628-639

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1227607-10-4 (3-Chloro-6-(chloromethyl)-2-methoxypyridine) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量